

# GSK1292263: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1292263 |           |
| Cat. No.:            | B1663553   | Get Quote |

An In-depth Guide to the Chemical Properties, Pharmacological Profile, and Experimental Evaluation of a GPR119 Agonist.

**GSK1292263** is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. This document provides a comprehensive technical overview of **GSK1292263**, summarizing its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies used in its evaluation.

## **Chemical Structure and Properties**

**GSK1292263** is a synthetic small molecule with a complex heterocyclic structure. Its chemical identity and key properties are summarized in the tables below.



| Identifier                 | Value                                                                                                                                                       |  |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name                 | 5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-(propan-2-yl)-1,2,4-oxadiazole[1]                                                 |  |
| SMILES                     | CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=<br>C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C[1]                                                                                     |  |
| InChI                      | InChl=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3[1] |  |
|                            |                                                                                                                                                             |  |
| Physicochemical Properties | Value                                                                                                                                                       |  |
| Molecular Formula          | C23H28N4O4S[1][2]                                                                                                                                           |  |
| Molecular Weight           | 456.56 g/mol [1][2]                                                                                                                                         |  |
| Appearance                 | Solid powder[2]                                                                                                                                             |  |
| Solubility                 | Soluble in DMSO; insoluble in water and ethanol.                                                                                                            |  |

# **Pharmacological Properties**

Storage

**GSK1292263** acts as an agonist at the GPR119 receptor, leading to the potentiation of glucose-stimulated insulin secretion and the release of incretin hormones.

| Pharmacodynamic Properties | Value             |
|----------------------------|-------------------|
| Mechanism of Action        | GPR119 agonist[3] |
| pEC50 (human GPR119)       | 6.9[3]            |
| pEC50 (rat GPR119)         | 6.7[3]            |

Store at -20°C for long-term stability.[3]



| Pharmacokinetic<br>Properties (Human<br>Clinical Trial) | Dose      | AUC (ng*h/mL) | Cmax (ng/mL) |
|---------------------------------------------------------|-----------|---------------|--------------|
| Single Dose                                             | 25 mg     | 138           | 20.3         |
| 100 mg                                                  | 834       | 110           |              |
| 300 mg                                                  | 3580      | 388           | _            |
| 800 mg                                                  | 11100     | 1070          | _            |
| Multiple Doses (Day 13/14)                              | 50 mg BID | 1510          | 119          |
| 75 mg BID                                               | 2500      | 196           |              |
| 150 mg BID                                              | 5280      | 385           | -            |
| 300 mg BID                                              | 12000     | 807           | _            |
| 600 mg QD                                               | 13400     | 1050          | _            |

| In Vitro Drug Interaction<br>Profile | Enzyme/Transporter          | IC50 (μM)    |
|--------------------------------------|-----------------------------|--------------|
| CYP Enzymes                          | CYP1A2, 2C9, 2C19, 2D6, 3A4 | >30          |
| Transporters                         | P-glycoprotein (P-gp)       | >30          |
| OATP1B3                              | >30                         |              |
| OCT2                                 | >30                         | <del>-</del> |
| BCRP                                 | Inhibition observed         | _            |
| OATP1B1                              | Inhibition observed         |              |

## **Signaling Pathway and Experimental Workflows**

The activation of GPR119 by **GSK1292263** initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the workflows of key experimental procedures



used to characterize the compound's effects.



Click to download full resolution via product page

GSK1292263-mediated GPR119 signaling pathway.





Click to download full resolution via product page

Workflow for an oral glucose tolerance test.





Click to download full resolution via product page

Workflow for a hyperinsulinemic-euglycemic clamp study.



# **Experimental Protocols**Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess the effect of **GSK1292263** on glucose disposal following an oral glucose challenge.

#### Methodology:

- Animal Model: Male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats are commonly used.
- Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
- Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.
- Baseline Measurement: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose and insulin levels.
- Drug Administration: GSK1292263 or vehicle is administered orally via gavage at the desired dose.
- Glucose Challenge: After a specific time following drug administration (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
- Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Analysis: Blood glucose concentrations are measured immediately using a glucometer.
  Plasma is separated for subsequent analysis of insulin levels by ELISA.
- Data Interpretation: The area under the curve (AUC) for glucose and insulin is calculated to assess the effect of GSK1292263 on glucose tolerance and insulin secretion.

### **Hyperinsulinemic-Euglycemic Clamp in Rats**

Objective: To evaluate the effect of **GSK1292263** on whole-body insulin sensitivity.

Methodology:



- Surgical Preparation: Rats are anesthetized, and indwelling catheters are surgically placed in the jugular vein (for infusions) and the carotid artery (for blood sampling). The catheters are exteriorized at the back of the neck.
- Recovery: Animals are allowed to recover for 3-5 days post-surgery to ensure they regain their pre-operative body weight.
- Fasting: On the day of the experiment, rats are fasted for 5-6 hours.
- Experimental Setup: The conscious and unrestrained rats are connected to a swivel system that allows for free movement while being connected to infusion pumps.
- Drug Administration: **GSK1292263** or vehicle is administered prior to the start of the clamp.
- Clamp Procedure:
  - A primed-continuous infusion of human insulin is initiated to raise plasma insulin to a constant, high level.
  - A variable infusion of 20% glucose is started to maintain euglycemia (normal blood glucose levels).
  - Arterial blood samples are taken every 5-10 minutes to monitor blood glucose levels.
  - The glucose infusion rate is adjusted based on the blood glucose readings to clamp the glucose concentration at the basal level.
- Steady State: The clamp is typically continued for 120 minutes, with the last 30-60 minutes representing the steady-state period.
- Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [GSK1292263: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663553#gsk1292263-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com